Butanoyl dihydrogen phosphate

描述

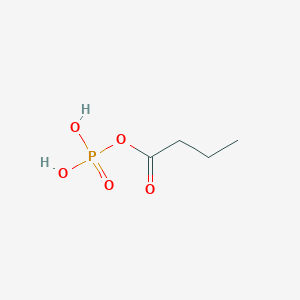

Structure

3D Structure

属性

IUPAC Name |

phosphono butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHMCUNOMIZJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963109 | |

| Record name | Butanoyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-06-7 | |

| Record name | Butanoic acid, anhydride with phosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYRYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2QPF6UPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies for Butanoyl Dihydrogen Phosphate

Chemical Synthesis Approaches

Chemical synthesis offers versatile routes to obtain butanoyl dihydrogen phosphate (B84403) and its derivatives. These methods often involve the activation of either the butyryl or the phosphate moiety to facilitate the formation of the phosphoanhydride bond.

Direct Phosphorylation Techniques for Butyryl Phosphate Formation

Direct phosphorylation involves the reaction of a butyric acid derivative with a phosphorylating agent. One common method is the reaction of butanoic acid with phosphoric acid. smolecule.com Another approach involves the use of more reactive species to drive the reaction. For instance, butyryl chloride can be reacted with a phosphate source. A detailed study by Pal and Bearne describes the synthesis of crude dimethyl butyryl phosphate from butyryl chloride, which serves as an intermediate. rsc.org

A general method for preparing alkyl dihydrogen phosphates involves the activation of phosphoric acid. For example, phosphoric acid can be activated with trichloroacetonitrile (B146778) to facilitate the phosphorylation of an alcohol. thieme-connect.de While this is a general method for alkyl dihydrogen phosphates, a similar principle can be applied to the formation of acyl phosphates.

The synthesis of butyryl phosphate was also reported by Stadtman, providing a foundational method for its chemical preparation. nih.gov

Acylation Reactions for Butyryl Moiety Incorporation onto Phosphate Scaffolds

This approach involves using a butyrylating agent to acylate a pre-existing phosphate molecule. This is conceptually the reverse of direct phosphorylation. For example, an activated butyric acid derivative, such as butyric anhydride (B1165640), can be used to acylate a phosphate salt. The synthesis of butyryl-CoA from butyric anhydride and Coenzyme A demonstrates a similar acylation principle where a thioester is formed. nih.gov

A supporting information document by Pal and Bearne outlines a procedure for the synthesis of various sodium methyl acyl phosphate monoesters, including the butyryl derivative. rsc.org This method involves the reaction of an acyl chloride (like butyryl chloride) with a phosphate source. rsc.org

The reactivity of acyl phosphates makes them effective acylating agents themselves. libretexts.org However, their synthesis often starts with the acylation of a phosphate derivative.

Controlled Synthetic Pathways for Specific Butyryl Phosphate Derivatives

The synthesis of specific derivatives of butyryl phosphate is essential for various research applications, such as the creation of prodrugs or molecular probes. The synthesis of phosphate monoesters can sometimes be complicated by the formation of di- and trisubstituted phosphates. thieme-connect.de To circumvent this, methods using phosphate triesters with two cleavable groups have been developed to yield alkyl dihydrogen phosphates. thieme-connect.de A similar strategy can be envisioned for acyl phosphates to control the stoichiometry and structure of the final product.

For instance, the synthesis of bis(POM)-monophosphate prodrugs of 5-FdU involves the creation of specific phosphate derivatives. nih.gov These controlled pathways often involve multiple steps of protection, coupling, and deprotection to achieve the desired structure. The synthesis of (2-formylfuran-4-yl)methyl dihydrogen phosphate illustrates a multi-step synthesis involving phosphorylation of a specific alcohol moiety. arkat-usa.org

The following table summarizes some key chemical synthesis approaches and the reactants involved.

| Synthesis Approach | Butyryl Source | Phosphate Source | Key Reaction Type | Reference |

| Direct Phosphorylation | Butanoic acid | Phosphoric acid | Direct condensation | smolecule.com |

| Direct Phosphorylation | Butyryl chloride | Dimethyl phosphate (intermediate) | Acylation of phosphate | rsc.org |

| Acylation of Phosphate | Butyric anhydride | Coenzyme A (for thioester analog) | Acylation | nih.gov |

Enzymatic Synthesis and Biocatalytic Production

Enzymatic methods for producing butanoyl dihydrogen phosphate offer high specificity and operate under mild reaction conditions, making them attractive alternatives to chemical synthesis. These biocatalytic approaches are central to the metabolic pathways of many anaerobic bacteria.

In Vitro Enzymatic Preparation of Butyryl Phosphate

The primary enzymatic route for butyryl phosphate synthesis involves the phosphorylation of butyrate (B1204436) or the phosphotransacetylation of butyryl-CoA. In many anaerobic microorganisms, butyryl-CoA is converted to butyryl phosphate by the enzyme phosphotransbutyrylase (PTB). mdpi.comnih.govnih.gov This reaction is a key step in butyrate fermentation pathways. wikipedia.orgnih.gov

Butyryl phosphate can also be formed from butyrate and ATP in a reaction catalyzed by butyrate kinase (BK). wikipedia.org This reaction is reversible and plays a role in both the production and consumption of butyrate within the cell. wikipedia.orgresearchgate.net The systematic name for butyrate kinase is ATP:butanoate 1-phosphotransferase. wikipedia.org

Studies on Clostridium acetobutylicum have extensively characterized the enzymes involved in butyryl phosphate metabolism, including phosphotransbutyrylase and butyrate kinase. nih.govasm.org A sensitive assay has been developed to measure intracellular concentrations of butyryl phosphate by using these enzymes to convert it to ATP, which is then quantified. nih.gov

The table below details the enzymes and reactions involved in the in vitro enzymatic preparation of butyryl phosphate.

| Enzyme | Reactants | Products | Organism Example | Reference |

| Phosphotransbutyrylase (PTB) | Butyryl-CoA + Phosphate | Butyryl phosphate + CoA | Clostridium acetobutylicum | mdpi.comnih.gov |

| Butyrate Kinase (BK) | Butyrate + ATP | Butyryl phosphate + ADP | Clostridium acetobutylicum | wikipedia.orgresearchgate.net |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to create complex molecules. nih.gov This approach can be used to produce butyryl phosphate derivatives or to utilize butyryl phosphate as an intermediate in multi-step syntheses.

While specific examples focusing solely on this compound are not extensively detailed in the provided context, the principles of chemo-enzymatic synthesis are broadly applicable. For example, a chemically synthesized precursor could be enzymatically converted to a butyryl phosphate derivative. Conversely, enzymatically produced butyryl phosphate could be used in subsequent chemical reactions.

The development of chemo-enzymatic strategies often involves the integration of chemical steps with biocatalytic transformations, such as those catalyzed by kinases, aldolases, or other enzymes. beilstein-journals.orgsci-hub.seresearchgate.net For example, a multi-step process could involve the chemical synthesis of a modified butyrate analog, followed by its enzymatic phosphorylation using butyrate kinase. The synthesis of Coenzyme A thioesters using methyl acyl phosphates in an aqueous medium represents a related chemo-enzymatic approach where a chemically synthesized acyl phosphate is used for an enzymatic-like transformation. rsc.org

Iii. Biochemical Pathways and Metabolic Roles of Butyryl Phosphate

Role in Butyrate (B1204436) Metabolism and Production

Butyrate, a short-chain fatty acid, is a crucial metabolite produced by gut microbiota, serving as a primary energy source for colonocytes and possessing anti-inflammatory properties. Butyryl phosphate (B84403) is a key intermediate in one of the primary pathways for its synthesis. The production of butyrate from butyryl-CoA can occur via two main routes. wikipedia.orgnih.gov

One of the primary enzymatic routes for butyrate synthesis involves a two-step process catalyzed by phosphotransbutyrylase (PTB) and butyrate kinase (BuK). asm.orgebi.ac.uk In this pathway, butyryl-CoA, which is formed from the condensation of two acetyl-CoA molecules, is first converted to the high-energy intermediate, butyryl phosphate. nih.govmdpi.com This reaction is catalyzed by PTB and involves the substitution of coenzyme A with an inorganic phosphate. core.ac.uk

The reaction is as follows: Butyryl-CoA + Pi ↔ Butyryl phosphate + CoA-SH core.ac.uk

Subsequently, the enzyme butyrate kinase (BuK) catalyzes the transfer of the phosphoryl group from butyryl phosphate to adenosine (B11128) diphosphate (B83284) (ADP), yielding butyrate and adenosine triphosphate (ATP). core.ac.ukwikipedia.org This final step is significant as it results in the generation of ATP through substrate-level phosphorylation. wikipedia.org

The reaction is: Butyryl phosphate + ADP ↔ Butyrate + ATP wikipedia.org

The genes encoding PTB (ptb) and BuK (buk) are often located adjacent to each other on the chromosome of butyrate-producing bacteria, such as Clostridium acetobutylicum, forming an operon. nih.gov This genetic linkage suggests a coordinated regulation of their expression. While this pathway is well-characterized in several Clostridium species, research indicates it may be the less dominant route for butyrate formation in the human colon compared to the CoA-transferase pathway. asm.orgebi.ac.uk

Table 1: Key Enzymes in the PTB/BuK Pathway for Butyrate Synthesis

| Enzyme | Abbreviation | Gene | Function |

| Phosphotransbutyrylase | PTB | ptb | Catalyzes the conversion of butyryl-CoA and inorganic phosphate to butyryl phosphate and Coenzyme A. core.ac.uknih.gov |

| Butyrate Kinase | BuK | buk | Catalyzes the transfer of a phosphate group from butyryl phosphate to ADP to form butyrate and ATP. wikipedia.orgnih.gov |

The alternative and often dominant pathway for butyrate synthesis involves the enzyme butyryl-CoA:acetate (B1210297) CoA-transferase. wikipedia.orgnih.gov In this pathway, the coenzyme A moiety is transferred from butyryl-CoA directly to an external acetate molecule. researchgate.net This reaction produces butyrate and acetyl-CoA, the latter of which can re-enter central metabolism. researchgate.net This pathway is particularly prevalent in the human colonic ecosystem, where there is a high concentration of acetate available from the fermentation of dietary fibers by other bacteria. nih.govasm.org A study of 38 anaerobic butyrate-producing bacterial isolates from human feces found that all strains possessed butyryl-CoA:acetate CoA-transferase activity, while only four had detectable butyrate kinase activity. nih.govasm.org

Butyryl phosphate shares a structural and functional analogy with acetyl phosphate, another key high-energy intermediate in microbial metabolism. nih.gov Acetyl phosphate is formed from acetyl-CoA by the enzyme phosphotransacetylase (pta) and is a precursor for acetate synthesis via acetate kinase, a reaction that also generates ATP. nih.govfrontiersin.org In organisms like Clostridium acetobutylicum, both butyryl phosphate and acetyl phosphate are key intermediates during the acidogenic (acid-producing) phase of growth. nih.govnih.gov The reutilization of acetate and butyrate during the solvent-producing phase can be coupled to acetone (B3395972) production via acetoacetyl-CoA:acetate/butyrate:CoA transferase (CoAT), which can lead to the subsequent formation of acetyl-CoA or butyryl-CoA, and in turn, acetyl phosphate and butyryl phosphate. nih.gov

Contribution to Cellular Energy Metabolism and ATP Generation

Butyryl phosphate is a high-energy acyl-phosphate compound, and its metabolism is directly linked to cellular energy conservation. The conversion of butyryl phosphate to butyrate via the butyrate kinase (BuK) pathway is a prime example of substrate-level phosphorylation, a metabolic reaction that results in the production of ATP. core.ac.ukwikipedia.org

This ATP generation is crucial for the energy balance of anaerobic bacteria, especially during the acid-producing phase of fermentation. core.ac.uk In acidogenic continuous cultures of Clostridium, metabolism is geared towards acidogenesis, which produces more ATP than solventogenesis. core.ac.uk The activity of the PTB-BuK pathway increases when the cellular ATP concentration is low, highlighting its role in energy production. core.ac.uk

Research on Clostridium tetanomorphum has underscored the importance of butyryl phosphate in its energy metabolism. nih.govasm.org Studies have proposed that a significant portion of the energy this organism derives from glutamate (B1630785) oxidation is obtained from the subsequent metabolism of butyryl phosphate. nih.gov The presence of both phosphotransbutyrylase and butyrate kinase in these cells supports the role of butyryl phosphate as a key energy source. nih.govasm.org The absorbed butyrate can be transformed into acetyl-CoA and enter the tricarboxylic acid (TCA) cycle in the mitochondria to produce ATP. mdpi.com

Butyryl Phosphate in Microbial Fermentation Processes

In addition to its role in butyrate and energy production, butyryl phosphate is a key metabolic intermediate in the fermentation processes of various microorganisms, most notably in the genus Clostridium.

Clostridium species like C. acetobutylicum are known for their biphasic metabolism. nih.gov In the initial acidogenic phase, they produce organic acids such as acetate and butyrate, leading to a decrease in the pH of the medium. nih.gov This is followed by a shift to the solventogenic phase, where the organism begins to produce solvents like butanol, acetone, and ethanol (B145695), partly by reassimilating the previously secreted acids. nih.gov

Butyryl phosphate has been implicated as a potential regulatory molecule in this metabolic switch from acidogenesis to solventogenesis. nih.gov Studies have measured the intracellular concentrations of butyryl phosphate and acetyl phosphate during fermentation. nih.gov In a wild-type C. acetobutylicum strain, butyryl phosphate levels are high during the acidogenic and early solventogenic phases but decrease in the late solventogenic phase. nih.gov In contrast, a mutant strain lacking butyrate kinase (buk mutant) exhibited higher and more sustained levels of butyryl phosphate and showed enhanced solvent production. nih.gov These findings suggest that an accumulation of butyryl phosphate may act as a signal or a phosphodonor to transcriptional factors that regulate the expression of genes involved in solventogenesis. nih.gov For instance, high levels of butyryl phosphate have been correlated with the upregulation of solvent formation genes. nih.gov

Butyryl phosphate is a metabolic intermediate found in a range of butyrate-producing anaerobic bacteria. ebi.ac.uk These organisms are common in anaerobic environments such as the intestinal tracts of animals and humans. wikipedia.org The pathway involving phosphotransbutyrylase and butyrate kinase, with butyryl phosphate as the central intermediate, has been identified in various species, including Clostridium butyricum, Clostridium kluyveri, and Clostridium pasteurianum. wikipedia.org

While the CoA-transferase pathway appears more widespread among butyrate producers in the human gut, the butyrate kinase pathway and its intermediate, butyryl phosphate, are still significant for certain species and under specific environmental conditions. nih.govasm.org The enzyme phosphotransbutyrylase is generally found in butyrate-producing anaerobic bacteria, where its gene is often located next to the gene for butyrate kinase. ebi.ac.uk The presence and activity of these enzymes, and thus the production of butyryl phosphate, are key metabolic features used to differentiate and characterize these microbes. wikipedia.org In Clostridium tetanomorphum, for example, butyryl phosphate is a central intermediate in the energy metabolism derived from glutamate fermentation. nih.gov

Butyryl Phosphate as a Putative Regulatory Molecule in Microbial Physiology

Butyryl phosphate (BuP), a high-energy acyl-phosphate intermediate in butyrate metabolism, is increasingly recognized for its role beyond a simple metabolic precursor. Evidence suggests that BuP acts as a key regulatory molecule in the physiology of various microorganisms, influencing critical cellular processes such as gene expression, metabolic pathway shifts, and protein function. nih.gov This regulatory function is particularly prominent in anaerobic bacteria, where BuP levels can signal the metabolic state of the cell and trigger adaptive responses.

In the solvent-producing bacterium Clostridium acetobutylicum, BuP is considered a central regulator of the metabolic switch from acidogenesis (acid production) to solventogenesis (solvent production). nih.gov During the life cycle of this bacterium, peaks in the intracellular concentration of BuP are observed during the transition from the exponential (acid-producing) to the stationary (solvent-producing) phase. nih.gov Research has shown a direct correlation between BuP levels and the initiation of butanol formation. For butanol production to begin, BuP concentrations must typically exceed a threshold of 60 to 70 pmol/g (dry weight). nih.gov

Studies using mutant strains of C. acetobutylicum have provided further insight into the regulatory role of BuP. A mutant strain with a defective butyrate kinase (buk) gene, which leads to the accumulation of BuP, exhibited significantly earlier and more robust solvent production compared to the wild type. nih.gov Conversely, a degenerate strain (M5) that does not produce solvents showed BuP levels that never surpassed 40 to 50 pmol/g (dry weight). nih.gov These findings strongly suggest that a high intracellular concentration of BuP is a critical signal for initiating the solventogenic program.

The regulatory effects of BuP are mediated, at least in part, through its influence on gene expression. DNA array analysis of C. acetobutylicum mutants has revealed that high levels of BuP correspond with the upregulation of genes involved in solvent formation and stress response. nih.gov Simultaneously, high BuP concentrations lead to the downregulation of genes related to cell motility and chemotaxis, including flagellar genes. nih.gov This coordinated genetic reprogramming allows the bacterium to shift its metabolic resources from growth and movement towards survival and solvent production as nutrient conditions change.

One proposed mechanism for this regulation is that BuP acts as a phosphodonor, transferring its phosphate group to transcriptional regulators. nih.gov A key target is believed to be the master regulator Spo0A, which controls both sporulation and solventogenesis in Clostridium species. The phosphorylation of Spo0A by BuP is thought to activate it, leading to the transcription of solventogenic genes like adhE, ctfA, and ctfB. nih.gov

Furthermore, as an acyl group donor, BuP can participate in the non-enzymatic post-translational modification of proteins through lysine (B10760008) butyrylation. nih.govuni-halle.de This covalent modification can alter the structure and function of proteins, including enzymes involved in central metabolism, potentially fine-tuning metabolic fluxes in response to BuP availability. nih.gov Quantitative proteomic analyses have identified hundreds of butyrylated proteins in C. acetobutylicum, with dynamic changes in butyrylation patterns observed across different growth phases, correlating with BuP concentration peaks. nih.gov

Table 1: Impact of Butyryl Phosphate (BuP) Concentration on Clostridium acetobutylicum Strains

| Strain | Genetic Characteristic | Intracellular BuP Level | Phenotypic Outcome | Source |

|---|---|---|---|---|

| Wild Type (WT) | Standard genetic makeup | Moderate peak at onset of solventogenesis | Normal initiation and level of solvent production | nih.gov |

| ***buk* Mutant** | Defective butyrate kinase | High levels during early exponential phase | Earlier and stronger solvent production | nih.gov |

| M5 Strain | Degenerate, non-solventogenic | Low levels (never exceeds 40-50 pmol/g) | No solvent production | nih.gov |

| ***pta* Mutant** | Defective phosphotransacetylase | Strong BuP peak, very low Acetyl Phosphate | Strong butanol production | nih.gov |

**Table 2: Gene Expression Regulated by High Butyryl Phosphate (BuP) Levels in *C. acetobutylicum***

| Gene Category | Regulation | Specific Genes/Pathways Affected | Implied Physiological Role | Source |

|---|---|---|---|---|

| Solvent Formation | Upregulated | adhE (aad), ctfA, ctfB, adc | Initiation and maintenance of butanol and acetone production | nih.gov |

| Stress Response | Upregulated | General stress protein genes | Adaptation to solvent toxicity and stationary phase stress | nih.gov |

| Motility & Chemotaxis | Downregulated | Flagellar and chemotaxis gene clusters (33 genes total) | Conservation of energy by halting movement as the cell enters a sessile, solvent-producing state | nih.gov |

| DNA Replication | Downregulated | Genes related to DNA replication | Slowing of cell division during stationary phase | nih.gov |

Iv. Enzymatic Mechanisms and Kinetic Studies Involving Butyryl Phosphate

Butyrate (B1204436) Kinase (EC 2.7.2.7) Reaction Mechanisms

Butyrate kinase (BK) is a phosphotransferase that catalyzes the reversible reaction between ATP and butyrate to form butyryl phosphate (B84403) and ADP. wikipedia.org This enzyme belongs to the Acetate (B1210297) and Sugar Kinases/Heat shock cognate/Actin (ASKHA) superfamily of phosphotransferases. nih.gov In many fermentative bacteria, this reaction is a key step in substrate-level phosphorylation, generating ATP during the acidogenic growth phase. uwaterloo.ca The enzyme is transcribed from the buk gene. wikipedia.org

Reaction: ATP + Butanoate ⇌ ADP + Butanoyl phosphate genome.jpqmul.ac.uk

The catalytic mechanism of butyrate kinase involves the transfer of the terminal (γ) phosphoryl group from ATP to a carboxylate acceptor, butyrate. qmul.ac.uk This process is a direct nucleophilic substitution reaction where an oxygen atom from the carboxyl group of butyrate attacks the γ-phosphorus of ATP. wikipedia.org Biochemical studies on the related acetate kinase have shown an inversion of the stereochemical configuration at the γ-phosphate during the phosphoryl transfer, which strongly suggests a direct, single-step in-line transfer mechanism without a phosphorylated enzyme intermediate. nih.gov Butyrate kinase and its homologs are presumed to follow a similar mechanism. nih.gov

The enzyme from certain Clostridium species can also act on other short-chain fatty acids, such as pentanoate and propanoate, as well as some branched-chain fatty acids, albeit at slower rates. genome.jpqmul.ac.uk

| Enzyme Source | Substrate | Apparent K_m | Reference |

| Clostridium acetobutylicum | Butyrate | 0.76 M | nih.gov |

| Clostridium acetobutylicum | Valerate | 1.1 M | nih.gov |

| Clostridium acetobutylicum | Isobutyrate | 1.3 M | nih.gov |

The three-dimensional structure of butyrate kinase provides significant insight into its catalytic function and substrate specificity. The crystal structure of butyrate kinase 2 (Buk2) from the thermophilic bacterium Thermotoga maritima reveals a monomer that folds into two distinct domains, resembling an open-shelled clam. nih.gov The active site is located in a deep cleft between these N- and C-terminal domains. nih.gov

The C-terminal domain houses the ATP binding region, which features a motif rich in glycine (B1666218) residues that is characteristic of nucleotide-binding proteins within the ASKHA superfamily. nih.gov The adenine (B156593) moiety of the ATP molecule is positioned between two alpha-helices. nih.gov The specificity for the carboxylate substrate is determined by the nature of the residues lining the active site cleft. In Buk2, this includes a cluster of hydrophobic residues that accommodate the butyryl group. nih.gov Comparisons with the structures of acetate and propionate (B1217596) kinases show that variations in these active site residues account for the differences in substrate preference among these related enzymes. nih.gov For instance, the butyrate kinase from Clostridium acetobutylicum exhibits broader substrate specificity, capable of phosphorylating butyrate, valerate, isobutyrate, and propionate, among others. nih.gov

Sequence alignments and structural analyses across different butyrate kinases and related enzymes have identified several highly conserved amino acid residues that are critical for catalysis and substrate binding. nih.gov In the T. maritima Buk2 structure, these residues are strategically positioned around the active site. nih.gov A key residue, His-154, is considered crucial for the catalytic mechanism. nih.gov Mutational studies on the equivalent histidine residue in acetate kinase resulted in a dramatic loss of enzyme activity, underscoring its importance in phosphoryl transfer. nih.gov

| Conserved Residue (in T. maritima Buk2) | Proposed Function |

| His-154 | Essential for catalysis, likely involved in the phosphoryl transfer reaction. nih.gov |

| Arg-74, Gly-75, Gly-76 | Form part of the substrate-binding pocket. nih.gov |

| Val-127, Asp-128, Pro-129 | Contribute to the structure of the active site. nih.gov |

| His-104, Ser-106 | Located near the substrate-binding site. nih.gov |

| Glu-334 | Located in a helix that hangs over the active site. nih.gov |

| Gly-185, Gly-186, Gly-304 | Interact with the ATP molecule. nih.gov |

Phosphotransbutyrylase (EC 2.3.1.8) Reaction Mechanisms

Phosphotransbutyrylase (PTB), also known as phosphate butyryltransferase, is another key enzyme in butyrate metabolism. wikipedia.orguniprot.org It catalyzes the reversible conversion of butanoyl-CoA and inorganic phosphate into butyryl phosphate and coenzyme A. wikipedia.orgjmb.or.kr This reaction is a critical link between CoA-dependent and CoA-independent metabolites in the cell. In organisms like Clostridium acetobutylicum, PTB and butyrate kinase work sequentially to produce butyrate from butyryl-CoA, a process that is central to energy metabolism during the acid-producing phase of fermentation. jmb.or.krnih.govsemanticscholar.org

Reaction: Butanoyl-CoA + Phosphate ⇌ CoA + Butanoyl phosphate wikipedia.org

The primary role of phosphotransbutyrylase is the synthesis of the high-energy acyl phosphate, butyryl phosphate, from butyryl-CoA. semanticscholar.org This reaction is vital during the acidogenic phase of growth in clostridia, where the subsequent conversion of butyryl phosphate to butyrate by butyrate kinase generates ATP. jmb.or.krnih.gov The reversibility of the PTB reaction is also significant; during the solventogenic phase, when the organism shifts to producing butanol and acetone (B3395972), the enzyme can operate in the reverse direction to convert butyryl phosphate back to butyryl-CoA, facilitating the reassimilation of acids. jmb.or.krsemanticscholar.org The enzyme from Bacillus subtilis has been shown to have some activity towards other short-chain fatty acyl-CoAs like propionyl-CoA, but with lower affinity and velocity. researchgate.net

The crystal structure of phosphotransbutyrylase from Clostridium acetobutylicum (CaPTB) has been determined, providing a detailed view of its molecular architecture. jmb.or.krnih.gov The monomeric unit of CaPTB, similar to other acyltransferases, is composed of two distinct N-terminal and C-terminal domains. jmb.or.krnih.govresearchgate.net The active site is formed within a cleft at the interface between these two domains. jmb.or.krnih.gov

A unique feature of CaPTB is its oligomerization into an octamer in solution, which is formed by the tetramerization of four dimers. jmb.or.kr Structural analysis reveals that substrate binding is stabilized by a network of conserved residues and induces a conformational change in the enzyme. jmb.or.kr While the residues involved in catalysis and substrate binding are highly conserved among PTB enzymes, the specific residues responsible for the unique octamer formation in CaPTB are not. jmb.or.kr

Kinetic Characterization of Butyryl Phosphate-Utilizing Enzymes

The kinetic properties of enzymes that metabolize butyryl phosphate are fundamental to understanding their physiological roles and reaction mechanisms. These studies involve determining key parameters that define the efficiency and substrate preference of these enzymes.

The kinetic constants, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic constant (kcat), provide quantitative measures of enzyme performance. These constants are crucial for comparing the efficiency of an enzyme with different substrates and for understanding its behavior under physiological conditions.

Butyrate Kinase (BK):

Butyrate kinase (EC 2.7.2.7) catalyzes the reversible transfer of a phosphoryl group from ATP to butyrate, forming butyryl phosphate and ADP. nih.gov The kinetic parameters of butyrate kinase have been determined for various organisms. For instance, butyrate kinase from Clostridium acetobutylicum has a Km for butyrate of 14 mM and a Vmax of 402 units/mg. caister.com A second butyrate kinase (BKII) from the same organism showed a much higher Km of 0.62 M and a lower Vmax of 165 units/mg, suggesting a different metabolic role. caister.com In Listeria monocytogenes, the butyrate kinase (LmBuk) displays a K0.5 for butyrate of 50.5 mM. nih.gov The enzyme from Desulfovibrio vulgaris str. Hildenborough (DvBuk) exhibits a high affinity for C4 fatty acids, with kinetic studies revealing high catalytic efficiencies for butyrate, valerate, and isobutyrate. nih.gov

The ATP concentration also influences the reaction rate. For LmBuk, the K0.5 for ATP is 3.18 mM. nih.gov

Phosphotransbutyrylase (PTB):

Phosphotransbutyrylase (EC 2.3.1.19) catalyzes the reversible conversion of butanoyl-CoA and inorganic phosphate to butyryl phosphate and CoA. nih.gov The kinetic constants for phosphotransbutyrylase from Clostridium acetobutylicum at 30°C and pH 8.0 have been determined for its various substrates. The Km values for butyryl-CoA, phosphate, butyryl phosphate, and CoASH are 0.11 mM, 14 mM, 0.26 mM, and 0.077 mM, respectively. nih.gov

The enzyme from Listeria monocytogenes (LmPtb) shows a Km for butyryl CoA of 79.9 µM. ashpublications.org In the reverse reaction, the KM for butyryl phosphate is 1.04 mM. ashpublications.org

| Enzyme | Organism | Substrate | Km / K0.5 (mM) | Vmax (units/mg) | Reference |

|---|---|---|---|---|---|

| Butyrate Kinase (BKI) | Clostridium acetobutylicum | Butyrate | 14 | 402 | caister.com |

| Butyrate Kinase (BKII) | Clostridium acetobutylicum | Butyrate | 620 | 165 | caister.com |

| Butyrate Kinase (LmBuk) | Listeria monocytogenes | Butyrate | 50.5 | N/A | nih.gov |

| Butyrate Kinase (LmBuk) | Listeria monocytogenes | ATP | 3.18 | N/A | nih.gov |

| Phosphotransbutyrylase (PTB) | Clostridium acetobutylicum | Butyryl-CoA | 0.11 | N/A | nih.gov |

| Phosphotransbutyrylase (PTB) | Clostridium acetobutylicum | Phosphate | 14 | N/A | nih.gov |

| Phosphotransbutyrylase (PTB) | Clostridium acetobutylicum | Butyryl phosphate | 0.26 | N/A | nih.gov |

| Phosphotransbutyrylase (PTB) | Clostridium acetobutylicum | CoASH | 0.077 | N/A | nih.gov |

| Phosphotransbutyrylase (LmPtb) | Listeria monocytogenes | Butyryl-CoA | 0.0799 | N/A | ashpublications.org |

| Phosphotransbutyrylase (LmPtb) | Listeria monocytogenes | Butyryl phosphate | 1.04 | N/A | ashpublications.org |

The specificity of an enzyme for its substrate is a critical aspect of its function. Substrate analog studies, where molecules with similar structures to the natural substrate are tested, help to elucidate the structural requirements for binding and catalysis. Similarly, understanding the effects of inhibitors provides insight into the enzyme's active site and regulatory mechanisms.

Substrate Analog Studies:

Butyrate kinase and phosphotransbutyrylase often exhibit a degree of substrate promiscuity, being able to act on various short-chain fatty acids and their derivatives.

Butyrate Kinase (BK): The butyrate kinase from Clostridium acetobutylicum demonstrates broad substrate specificity, with the highest relative activities observed for butyrate and valerate. ontosight.airesearchgate.net The enzyme from Listeria monocytogenes (LmBuk) can phosphorylate a range of straight-chain (C3-C5) and branched-chain carboxylic acids. nih.gov It shows the highest catalytic efficiency for pentanoate (C5). nih.gov Unnatural branched-chain carboxylic acids such as 2-ethylbutyrate and 2-methylpentanoate (B1260403) also serve as substrates for LmBuk. nih.gov The butyrate kinase from Thermotoga maritima is unique in that it shows a preference for branched-chain carboxylic acids. mdpi.com

Phosphotransbutyrylase (PTB): LmPtb from Listeria monocytogenes also has a broad substrate specificity, with a preference for branched-chain substrates and a strict chain length preference of C3 to C5. ashpublications.org It shows a lack of activity with acetyl-CoA (C2) and hexanoyl-CoA (C6). nih.gov The enzyme from Clostridium acetobutylicum can utilize isovaleryl-CoA and valeryl-CoA in addition to butyryl-CoA. nih.gov

Inhibitor Effects:

The activity of these enzymes can be modulated by various molecules, including reaction products and specific inhibitory compounds.

Butyrate Kinase (BK): For the butyrate kinase from Clostridium acetobutylicum, although a reducing agent is required for maximal activity, the enzyme is not inhibited by several sulfhydryl-modifying agents. ontosight.airesearchgate.net The enzyme from Listeria monocytogenes is subject to competitive inhibition by its product, ADP, with respect to the substrate ATP. nih.gov The presence of 2 mM ADP increases the K0.5 for ATP from 3.18 mM to 6.09 mM. nih.gov

Phosphotransbutyrylase (PTB): Product inhibition studies on PTB from Clostridium acetobutylicum are consistent with a random Bi Bi binding mechanism where phosphate can bind at more than one site. nih.gov High concentrations of phosphate have been reported to cause non-competitive inhibition in the presence of excess butyryl-CoA for the enzyme from C. acetobutylicum. nih.gov However, for the enzyme from Listeria monocytogenes, no inhibition by high concentrations of inorganic phosphate was observed. nih.gov

| Enzyme | Organism | Compound | Effect | Notes | Reference |

|---|---|---|---|---|---|

| Butyrate Kinase | Clostridium acetobutylicum | Valerate | Substrate | High relative activity. | ontosight.airesearchgate.net |

| Butyrate Kinase (LmBuk) | Listeria monocytogenes | Pentanoate | Substrate | Highest catalytic efficiency among straight-chain carboxylic acids. | nih.gov |

| Butyrate Kinase (LmBuk) | Listeria monocytogenes | 2-Ethylbutyrate | Substrate | Activity observed with this unnatural branched-chain carboxylic acid. | nih.gov |

| Butyrate Kinase | Thermotoga maritima | Branched-chain carboxylic acids | Substrate | Shows a preference for these over straight-chain acids. | mdpi.com |

| Butyrate Kinase (LmBuk) | Listeria monocytogenes | ADP | Competitive Inhibitor | Inhibits with respect to ATP. | nih.gov |

| Phosphotransbutyrylase (LmPtb) | Listeria monocytogenes | Acetyl-CoA (C2) | Not a substrate | Demonstrates chain length specificity. | nih.gov |

| Phosphotransbutyrylase (LmPtb) | Listeria monocytogenes | Hexanoyl-CoA (C6) | Not a substrate | Demonstrates chain length specificity. | nih.gov |

| Phosphotransbutyrylase | Clostridium acetobutylicum | Phosphate (high conc.) | Non-competitive Inhibitor | Inhibits in the presence of excess butyryl-CoA. | nih.gov |

V. Advanced Analytical Methodologies for Butyryl Phosphate Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the reaction mechanisms involving butyryl phosphate (B84403) at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules, making it highly suitable for investigating reaction mechanisms involving butyryl phosphate. numberanalytics.com Isotopic labeling, where atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), is a key technique used in conjunction with NMR to trace the fate of specific atoms through a reaction. sigmaaldrich.comnih.gov

In the context of butyryl phosphate, ³¹P NMR is particularly valuable due to the phosphorus atom's central role in its reactivity. The chemical shift of the ³¹P nucleus is sensitive to its chemical environment, providing insights into bonding and structural changes. researchgate.netwindows.net For instance, changes in the ³¹P NMR chemical shift can be used to study the acid dissociation of the phosphate group and its interactions with other molecules. researchgate.net

By using ¹³C-labeled butyryl precursors, researchers can follow the transfer of the butyryl group in enzymatic reactions. The analysis of ¹³C NMR spectra can reveal the connectivity of atoms in the products, thereby elucidating the reaction pathway. beilstein-journals.org Similarly, ²H-labeling of the butyryl chain can be used to track the movement of specific hydrogen atoms, which is critical for understanding enzyme-catalyzed dehydrogenation and isomerization reactions. d-nb.info

Table 1: Representative NMR Data for Phosphate Compounds

| Compound Type | Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| Acyl Phosphates | ³¹P | -5 to -7 | Characterization of the acyl phosphate bond, monitoring reaction progress. rsc.org |

| Phosphoesters | ³¹P | -15 to 5 | Identification of phosphate ester linkages, study of hydrolysis. researchgate.netwindows.net |

| Labeled Butyryl Groups | ¹³C | Varies with position | Tracing the carbon skeleton during metabolic conversions. beilstein-journals.org |

| Labeled Butyryl Groups | ²H | Varies with position | Probing the mechanism of hydrogen transfer reactions. d-nb.info |

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying reaction products and intermediates in complex mixtures. numberanalytics.comnih.gov In butyryl phosphate research, MS is instrumental in tracing metabolic pathways and confirming the identity of downstream metabolites. nih.gov

When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful platform for metabolomics. nih.govnih.gov For example, in studies of gut microbiota, LC-MS can be used to identify and quantify short-chain fatty acids like butyrate (B1204436), which are produced from butyryl phosphate. frontiersin.org

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting ions and analyzing the resulting fragment ions. nih.gov This technique can be used to pinpoint the location of modifications on a molecule, such as the phosphorylation of a protein by a kinase that uses butyryl phosphate as a substrate. oup.comresearchgate.net Isotopic labeling is also synergistic with MS, as the mass difference between labeled and unlabeled molecules allows for clear differentiation and tracking of metabolic fates. researchgate.net

Table 2: Applications of Mass Spectrometry in Butyryl Phosphate Research

| MS Technique | Application | Example |

|---|---|---|

| LC-MS | Metabolite Identification | Identifying butyrate and other short-chain fatty acids in microbial fermentation products. nih.gov |

| GC-MS | Volatile Metabolite Analysis | Analysis of volatile fatty acids derived from butyryl phosphate pathways. frontiersin.org |

| MS/MS | Structural Elucidation | Confirming the structure of reaction products by analyzing fragmentation patterns. oup.comresearchgate.net |

| Isotope-Labeling MS | Pathway Tracing | Following the incorporation of labeled atoms from precursors into butyrate. researchgate.net |

Chromatographic Separations for Quantitative Analysis in Complex Mixtures

Chromatographic techniques are essential for separating butyryl phosphate and its related metabolites from the complex matrices in which they are often found, such as cell extracts or fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile compounds like butyryl phosphate. openaccessjournals.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of a wide range of organic molecules. ijpsjournal.comjaper.in

In the analysis of butyryl phosphate and its metabolites, a C18 column is often employed. japer.in The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. japer.insrce.hr The pH of the mobile phase is a critical parameter for achieving good separation, especially for ionizable compounds like butyryl phosphate. japer.in

Detection is commonly achieved using a UV detector, as the carbonyl group in butyryl phosphate exhibits some UV absorbance. srce.hr For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govijpsjournal.com HPLC methods are crucial for stability-indicating assays, where the degradation of a drug substance or metabolite over time is monitored. ijpsjournal.comsrce.hr

Table 3: Typical HPLC Parameters for Analysis of Phosphate-Containing Compounds

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Separation based on hydrophobicity. japer.in |

| Mobile Phase | Phosphate buffer/Acetonitrile gradient | Elution of compounds with varying polarities. japer.insrce.hr |

| Flow Rate | 0.5 - 1.5 mL/min | Optimization of separation efficiency and analysis time. japer.in |

| Detection | UV (e.g., 210 nm) or MS | Quantification and identification of analytes. ijpsjournal.comsrce.hr |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. drawellanalytical.com While butyryl phosphate itself is not volatile, GC is highly relevant for the analysis of volatile products derived from its metabolism, such as butyric acid. frontiersin.org

For the analysis of non-volatile compounds like organic phosphates by GC, a derivatization step is often necessary to convert them into volatile derivatives. scirp.orgresearchgate.net For example, esterification reactions can be used to increase the volatility of phosphate-containing molecules. d-nb.info

GC is typically equipped with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Flame Photometric Detector (FPD) for selective detection of phosphorus-containing compounds. scirp.orgresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds. frontiersin.org

Table 4: GC in the Analysis of Butyryl Phosphate-Related Volatiles

| Analyte | Derivatization Method | Detector | Application |

|---|---|---|---|

| Butyric Acid | Esterification (e.g., with benzyl (B1604629) bromide) | FID or MS | Quantification in fermentation products. frontiersin.org |

| Alkyl Phosphates | Benzylation | FPD (Phosphorus mode) | Analysis of phosphate-containing metabolites. d-nb.info |

| Volatile Phosphorus Compounds | None | Thermal Conductivity Detector | Analysis of volatile inorganic phosphorus compounds. osti.gov |

Enzymatic Assays for Activity and Concentration Determination in Biological Samples

Enzymatic assays are laboratory methods used to measure the activity of enzymes or the concentration of a substrate. wikipedia.orgresearchgate.net These assays are vital for studying the enzymes that produce or consume butyryl phosphate, such as butyrate kinase and phosphotransbutyrylase. nih.govresearchgate.net

Enzyme activity is typically determined by measuring the rate of substrate consumption or product formation over time. researchgate.net This can be monitored using various detection methods, including spectrophotometry, fluorometry, or luminescence. wikipedia.orgbiocompare.com For example, the activity of phosphotransbutyrylase can be assayed by monitoring the release of Coenzyme A (CoA) from butyryl-CoA, which reacts with a chromogenic reagent to produce a colored product that can be measured spectrophotometrically. researchgate.net

Coupled enzyme assays are often employed when the direct measurement of the primary reaction is difficult. wikipedia.org In this approach, the product of the first reaction is used as the substrate for a second, easily measurable reaction.

Enzymatic assays can also be used to determine the concentration of butyryl phosphate in a sample. researchgate.net By providing an excess of the other necessary substrates and the appropriate enzyme, the amount of product formed will be proportional to the initial concentration of butyryl phosphate. The sensitivity and specificity of enzymatic assays make them invaluable for studying the role of butyryl phosphate in complex biological systems. sigmaaldrich.comrsc.org

Table 5: Examples of Enzymatic Assays Involving Butyryl Phosphate

| Enzyme | Assay Principle | Detection Method | Measured Parameter |

|---|---|---|---|

| Phosphotransbutyrylase | Measures the conversion of butyryl-CoA and phosphate to butyryl phosphate and CoA. nih.govresearchgate.net | Spectrophotometry (colorimetric) | Enzyme activity. researchgate.net |

| Butyrate Kinase | Measures the formation of ATP from butyryl phosphate and ADP. | Coupled enzyme assay with luciferase (luminescence) | Enzyme activity or butyryl phosphate concentration. |

| Phosphotransbutyrylase | Measures the arsenolysis of butyryl phosphate in the presence of CoA. researchgate.net | Colorimetric determination of residual butyryl phosphate. | Enzyme activity. researchgate.net |

Radioisotopic Tracing Techniques in Metabolic Flux Analysis

The most commonly employed radioisotopes for tracing butanoyl dihydrogen phosphate (butyryl phosphate) and related metabolic pathways are Carbon-14 (¹⁴C) and Phosphorus-32 (³²P). These isotopes allow for the specific labeling of either the carbon backbone or the phosphate group of the molecule, enabling researchers to follow distinct atomic transformations.

The general principle of radioisotopic tracing in metabolic flux analysis involves several key steps:

Introduction of a Labeled Substrate: A precursor molecule containing a radioisotope, such as [¹⁴C]butyrate or inorganic [³²P]phosphate, is introduced to the cells or tissue being studied.

Metabolic Incorporation: The cells metabolize the labeled substrate, incorporating the radioisotope into various downstream metabolites, including butyryl phosphate.

Sample Collection and Separation: At specific time points, samples are collected, and the metabolites are extracted. Techniques like chromatography are then used to separate the different compounds.

Detection and Quantification: The radioactivity of the separated metabolites is measured using instruments like scintillation counters or autoradiography. This data reveals the extent to which the labeled precursor has been converted into other molecules.

Metabolic Flux Calculation: By analyzing the distribution and quantity of the radioisotope in different metabolites over time, researchers can calculate the rates of metabolic reactions and the flux through specific pathways.

Application in Butyryl Phosphate Research:

In the study of butyryl phosphate metabolism, radioisotopic tracing can be used to investigate several key aspects:

Synthesis of Butyryl Phosphate: By providing cells with [¹⁴C]butyrate, the rate of its conversion to butyryl phosphate can be determined by measuring the radioactivity of the isolated butyryl phosphate. This helps in understanding the activity of the enzyme butyrate kinase in the reverse direction.

Conversion to Butyrate: The forward reaction of butyrate kinase, which produces butyrate from butyryl phosphate, can be traced using [³²P]butyryl phosphate. The transfer of the ³²P-labeled phosphate group to ADP to form ATP and unlabeled butyrate can be monitored.

Links to Central Carbon Metabolism: Using [¹⁴C]glucose as a tracer, the flow of carbon atoms from glucose through glycolysis to acetyl-CoA and subsequently to butyryl-CoA and butyryl phosphate can be mapped. This provides a broader picture of how butyrate metabolism integrates with central energy pathways. mdpi.comnih.gov For instance, studies have shown that butyrate can alter the flux of glucose-derived pyruvate (B1213749). mdpi.com

Phosphate Donor Activity: The role of butyryl phosphate as a potential phosphate donor in phosphorylation reactions can be investigated using ³²P-labeling. By tracing the transfer of the radiolabeled phosphate group to other molecules, novel regulatory functions of butyryl phosphate can be uncovered. nih.gov

Detailed Research Findings from Radioisotopic Tracing Studies:

Radioisotopic tracing studies have provided significant insights into the metabolic role of butyryl phosphate, particularly in microorganisms like Clostridium acetobutylicum. nih.gov

| Tracer Used | Organism/System Studied | Key Finding | Reference |

| [¹⁴C]Butyrate | Colonocytes | Butyrate alters pyruvate flux and can induce lipid accumulation. mdpi.com | mdpi.com |

| [¹⁴C]Glucose | HT29 Colon Cancer Cells | Butyrate treatment inhibited glucose uptake and oxidation in a dose-dependent manner. Carbon from glucose for fatty acid synthesis was replaced by butyrate. researchgate.net | researchgate.net |

| [³²P]Orthophosphate | Clostridium acetobutylicum | Used to measure intracellular concentrations of butyryl phosphate and acetyl phosphate, revealing their roles in regulating solvent production. nih.gov | nih.gov |

| [γ-³²P]ATP | Mitochondria | Utilized to study protein phosphorylation and metabolite association within the mitochondrial matrix, demonstrating the dynamics of phosphate transfer. nih.gov | nih.gov |

These studies highlight the utility of radioisotopic tracing in quantifying metabolic fluxes and understanding the intricate regulatory networks involving butyryl phosphate. The ability to label specific parts of the molecule provides a level of detail that is often unattainable with other analytical methods.

Vi. Theoretical and Computational Studies of Butyryl Phosphate and Phosphoryl Transfer

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations are instrumental in elucidating the electronic structure changes that occur during chemical reactions. For the phosphoryl transfer reactions involving butyryl phosphate (B84403), QM methods can map out the entire reaction pathway, including the high-energy transition states.

The transfer of a phosphoryl group, a fundamental reaction in biochemistry, can proceed through different mechanisms, primarily categorized as associative (SN2-like) or dissociative (SN1-like) pathways. researchgate.netnih.gov QM studies on analogous acyl phosphates and other phosphate esters suggest that the phosphoryl transfer from butyryl phosphate likely proceeds through a concerted, associative mechanism. nih.govacs.orglibretexts.orgmdpi.com

This mechanism involves the nucleophilic attack on the phosphorus atom, leading to a pentavalent trigonal bipyramidal transition state. researchgate.netlibretexts.org In this high-energy intermediate structure, the incoming nucleophile and the outgoing leaving group occupy the apical positions. mdpi.com The geometry and charge distribution of this transition state are critical in determining the reaction rate. For acyl phosphates like butyryl phosphate, the carbonyl group's electronic influence is a key factor in stabilizing this transition state. libretexts.org Density Functional Theory (DFT) has been effectively utilized to study the reactivity and electronic properties of related acylphosphonates, confirming the utility of these methods for understanding phosphorus-containing compounds. jocpr.comresearchgate.net

Table 1: General Characteristics of Phosphoryl Transfer Transition States

| Feature | Description |

| Geometry | Pentavalent trigonal bipyramidal |

| Mechanism | Concerted (Associative, SN2-like) |

| Key Bonds | Partial bond formation with the nucleophile and partial bond breaking with the leaving group |

| Charge Distribution | Negative charge delocalized over the equatorial oxygen atoms and the incoming and outgoing groups |

Acyl phosphates are considered "high-energy" compounds due to the large negative free energy change upon hydrolysis. libretexts.org This high group transfer potential is harnessed in metabolic pathways to drive thermodynamically unfavorable reactions, such as the synthesis of ATP from ADP, catalyzed by butyrate (B1204436) kinase. Theoretical models of phosphate hydrolysis reactions, often studied using smaller analogs like acetyl phosphate, provide a framework for understanding the factors that contribute to this energetic profile. acs.orglongdom.org These factors include the relief of electrostatic repulsion upon cleavage and the resonance stabilization of the resulting carboxylate and phosphate products. libretexts.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While QM methods are excellent for detailing the electronic aspects of a reaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as enzymes and solvent molecules.

Butyryl phosphate is a substrate for enzymes like phosphotransbutyrylase (PTB) and butyrate kinase (BK). jmb.or.krwikipedia.org MD simulations can model how butyryl phosphate binds to the active site of these enzymes and the conformational changes that occur in both the ligand and the protein during this process.

The crystal structure of phosphotransbutyrylase from Clostridium acetobutylicum has been resolved, revealing a cleft at the interface of two domains that forms the active site. jmb.or.krnih.gov Structural analysis and comparison with other acyltransferases suggest that the enzyme undergoes a significant conformational change upon substrate binding. jmb.or.krbohrium.com MD simulations can further elucidate the nature of these conformational changes and identify the key amino acid residues involved in binding butyryl phosphate and stabilizing the transition state of the phosphoryl transfer reaction. While specific MD studies on butyryl phosphate with PTB or BK are not extensively documented, simulations of related systems, such as other acyl-CoA transferases and kinases, provide valuable insights into the principles of ligand recognition and catalysis. iium.edu.my

The solvent, typically water in biological systems, plays a crucial role in chemical reactions. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects. The hydration shell around butyryl phosphate and within the enzyme's active site can influence the substrate's conformation and reactivity. nih.govdntb.gov.ua

Simulations can reveal the structure and dynamics of water molecules in the active site, identifying those that may participate in the reaction mechanism, for instance, by forming hydrogen bond networks that stabilize charged intermediates or facilitate proton transfer. biorxiv.org The solvation of the phosphate group is particularly important, as its charge and interactions with the surrounding environment significantly impact the energetics of the phosphoryl transfer. frontiersin.org

Computational Systems Biology and Metabolic Modeling

Computational systems biology integrates experimental data with mathematical models to understand complex biological systems. Metabolic modeling, a key component of this field, has been applied to study butyrate production pathways where butyryl phosphate is a key intermediate.

These models, ranging from stoichiometric reconstructions to detailed kinetic models, simulate the flow of metabolites (fluxes) through the metabolic network of an organism. nih.govacs.orgnih.gov Flux balance analysis (FBA) is a common technique used to predict metabolic flux distributions under different conditions. nih.govresearchgate.netwikipedia.org

In the context of butyrate-producing organisms like Clostridium acetobutylicum, metabolic models have been crucial for understanding the shift between acidogenesis (acid production) and solventogenesis (solvent production). nih.govaporc.orgnih.govresearchgate.netresearchgate.net Butyryl phosphate concentrations have been identified as a potential key regulator in this metabolic switch. nih.govresearchgate.net Kinetic models have been developed that explicitly include butyryl phosphate, and their simulations show dynamic changes in its concentration that correlate with the different metabolic phases. nih.govaporc.org These models are valuable tools for guiding metabolic engineering efforts to enhance the production of butyrate or other desired chemicals. nih.govacs.orgnih.gov

Table 2: Key Findings from Metabolic Modeling of Butyrate Pathways

| Organism | Model Type | Key Finding Related to Butyryl Phosphate | Reference |

| Clostridium acetobutylicum | Kinetic Model | Simulated butyryl phosphate levels peak at the onset of solventogenesis, suggesting a regulatory role. | nih.govaporc.org |

| Clostridium acetobutylicum | Genome-Scale Model | The model correctly predicts the phenotype of a butyrate kinase knock-out mutant, highlighting the importance of the butyryl phosphate node. | nih.gov |

| Gut Microbiome | Comparative Genomics | Analysis of butyrate production pathways across different gut bacteria identifies the central role of the butyryl-CoA to butyryl phosphate to butyrate route. | nih.gov |

| Clostridium acetobutylicum | Kinetic Model | Perturbation analysis indicated that butyrate kinase has a significant positive influence on butanol production, a pathway linked through butyryl phosphate. | nih.gov |

Integration of Butyryl Phosphate in Kinetic Models of Microbial Metabolism

The accuracy and predictive power of kinetic models for microbial metabolism are significantly enhanced by the inclusion of key metabolic intermediates. nih.gov In the context of acetone-butanol-ethanol (ABE) fermentation by Clostridium acetobutylicum, early kinetic models overlooked crucial metabolites like butyryl phosphate (BuP), which limited their ability to accurately reflect system dynamics. nih.govaporc.org To address this, improved kinetic models have been developed that explicitly incorporate butyryl phosphate, leading to simulations that are more consistent with experimental observations, particularly regarding the kinetics of butyryl phosphate and butyrate. nih.gov

These refined models provide deeper insights into the regulatory mechanisms governing solvent production. nih.gov For instance, a key finding from an improved model of the ABE pathway was the significant and positive influence of the enzyme butyrate kinase on butanol production. nih.govaporc.org Conversely, the model showed that CoA transferase has a negative effect on butanol production, suggesting that the pathway involving butyrate kinase is a more efficient route for converting butyrate to the desired solvent. nih.gov

Experimental studies measuring the intracellular concentrations of butyryl phosphate have provided critical data for validating and refining these kinetic models. nih.gov Research has established a direct correlation between BuP levels and the onset of solventogenesis—the metabolic switch from acid production to solvent production. nih.govresearchgate.net The initiation of butanol formation in C. acetobutylicum corresponds with a peak BuP concentration exceeding 60 to 70 pmol/g (dry weight). researchgate.net In contrast, a degenerate strain (M5) that does not produce solvents exhibited BuP levels that never surpassed 40 to 50 pmol/g. researchgate.net These findings underscore the role of BuP as a potential regulatory molecule, possibly acting as a phosphodonor to transcriptional factors that control the metabolic shift. researchgate.net

The table below presents research findings on the peak concentrations of Butyryl Phosphate (BuP) and Acetyl Phosphate (AcP) in different strains of Clostridium acetobutylicum, highlighting the link between BuP levels and solvent production capabilities.

Peak Intracellular Concentrations of Butyryl Phosphate (BuP) and Acetyl Phosphate (AcP) in C. acetobutylicum Strains

| Strain | Genetic Characteristic | Solvent Production | Peak BuP Concentration (pmol/g dry weight) | Notes on BuP Profile |

|---|---|---|---|---|

| Wild Type (WT) | Standard strain | Normal | > 60-70 | Bimodal peaks; first peak corresponds to initiation of solventogenesis. researchgate.net |

| buk Mutant | Deficient in butyrate kinase | Stronger and earlier than WT | Higher than WT | High levels observed even in the early exponential phase. researchgate.net |

| Strain M5 | Degenerate strain | None | < 40-50 | BuP levels remain consistently low throughout fermentation. researchgate.net |

| pta Mutant | Deficient in phosphotransacetylase | Strong butanol production | > 60-70 | Showed a BuP peak corresponding to solvent production, despite very low AcP levels. researchgate.net |

Network Dynamics Analysis of Butyryl Phosphate Pathways

Network dynamics analysis provides a systems-level understanding of how metabolic pathways are regulated and how signals propagate through complex biochemical networks. nih.gov In the context of butyryl phosphate, this involves analyzing the interconnected reactions of butyrate synthesis pathways to understand their behavior over time. researchgate.net Butyrate production in microorganisms occurs via four main pathways: the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. asm.org All of these routes converge at the conversion of crotonyl-CoA to butyryl-CoA, the direct precursor to butyryl phosphate. asm.org

Computational approaches are essential for dissecting the dynamics of these networks. researchgate.net Methods like community network analysis and modular network analysis can identify clusters of related metabolic activities and the communication routes that link them. nih.govresearchgate.net These analyses can model how a change in the concentration of a key metabolite like butyryl phosphate might trigger allosteric effects in enzymes or alter metabolic fluxes throughout the entire network. nih.gov By representing the metabolic system as a dynamic graph, researchers can visualize how the network topology and attributes change over time, for example, during the shift from acidogenesis to solventogenesis in Clostridium. researchgate.net

This type of analysis helps to identify critical nodes and control points within the pathway. For instance, understanding the flow of phosphorylation events is crucial, and computational tools have been developed to trace these "phospho-signalling" pathways. nih.gov Applying such methods to butyryl phosphate metabolism can reveal how the transfer of its high-energy phosphate group influences the activity of downstream enzymes and regulatory proteins. This provides a more holistic view of metabolic regulation, moving beyond the study of individual reactions to understand the emergent properties of the entire interconnected system. nih.govresearchgate.net

Vii. Biotechnological and Industrial Applications of Butyryl Phosphate Research

Butyryl Phosphate (B84403) as a Phosphorylating Agent in Chemical Synthesis

Butyryl phosphate, as a mixed anhydride (B1165640) of a carboxylic acid and phosphoric acid, is an energetically activated molecule. mdpi.com Acyl phosphates in general are recognized as potent phosphorylating agents, capable of donating their phosphate group to other molecules, such as nucleosides. mdpi.comgoogle.com For instance, the closely related acetyl phosphate is well-known for its ability to phosphorylate ADP to form ATP in both biological and synthetic systems. google.comresearchgate.net

This reactivity makes butyryl phosphate a potentially useful reagent in biocatalysis and organic synthesis. google.com It can serve as a phosphate donor for the enzymatic synthesis of ATP from ADP, which is a critical and costly cofactor required for many biosynthetic reactions. google.com The use of a relatively simple and inexpensive molecule like butyryl phosphate to regenerate ATP in situ can make cell-free enzymatic synthesis processes more economically viable. Beyond ATP regeneration, acyl phosphates can also be used as acylating agents in chemical reactions. google.com

Exploration in Biosensor Development Related to Metabolic Intermediates

In metabolic engineering and fermentation, the ability to monitor key intracellular metabolites in real-time is crucial for process understanding and control. nih.goveditverse.comkeit.co.uk Butyryl phosphate is a particularly important monitoring target because its intracellular concentration has been implicated as a key regulator in the metabolic switch from acid production (acidogenesis) to solvent production (solventogenesis) in Clostridia. An elevated level of butyryl phosphate is thought to be a signal that triggers the shift.

While no specific biosensor for butyryl phosphate has been fully developed and commercialized, its importance makes it a prime candidate for exploration. A biosensor for this intermediate would allow for precise, real-time monitoring of the metabolic state of the cell, enabling better control over fermentation outcomes. confex.com

Potential strategies for developing a butyryl phosphate biosensor could include:

Enzyme-Based Sensors: Utilizing enzymes that specifically recognize butyryl phosphate, such as butyrate (B1204436) kinase (Buk), as the biological recognition element. nih.gov The enzymatic reaction could be coupled to an electrochemical or optical signal. For example, the consumption of butyryl phosphate or the production of ATP could be measured. nih.gov

Transcription Factor-Based Sensors: Identifying and using cellular regulatory proteins (transcription factors) that naturally respond to changes in butyryl phosphate concentration. These proteins could be engineered to produce a fluorescent or colorimetric signal upon binding to butyryl phosphate, providing a visible output of its concentration.

The development of such a sensor faces challenges, including the need for high specificity and sensitivity, and the difficulty of measuring an intracellular metabolite non-invasively. However, successful examples of biosensors for other short-chain fatty acids and acyl-CoAs suggest that these hurdles can be overcome. ucc.iemdpi.com

Role in Bioremediation Processes (Indirect, via microbial metabolism)

Butyryl phosphate does not play a direct role in bioremediation, but it is a central metabolic intermediate in many microorganisms that do. Bioremediation harnesses microbial metabolism to break down or detoxify environmental pollutants and organic waste. frontiersin.orgncert.nic.in Many of the bacteria used for these processes, particularly anaerobic bacteria from the genus Clostridium, utilize the butyrate production pathway for energy generation. cwejournal.orgmdpi.com

The indirect role of butyryl phosphate in bioremediation is linked to the valorization of organic waste streams. Processes like dark fermentation are used to convert complex organic matter from food waste, sewage sludge, or agricultural residues into valuable products, primarily volatile fatty acids (VFAs), including butyrate, and biohydrogen. univr.ituniroma1.itmdpi.com

In these systems:

Anaerobic bacteria, such as Clostridia, degrade complex carbohydrates, proteins, and lipids into simpler molecules. cwejournal.org

These molecules are then fermented via pathways that often lead to the formation of acetyl-CoA and subsequently butyryl-CoA.

The conversion of butyryl-CoA to butyrate via butyryl phosphate is a key energy-conserving step for these microbes, allowing them to thrive in the waste environment while breaking it down. mdpi.com

The produced butyrate can itself be considered a form of remediation, as it is a valuable chemical feedstock, thus turning a waste problem into a resource. escholarship.org Furthermore, substrates like butyrate can be used to stimulate the in situ bioremediation of other pollutants, such as chlorinated solvents, by providing an electron donor for reductive dechlorination. clu-in.orgfrontiersin.org

Therefore, the butyryl phosphate pathway is integral to the metabolic activity of bacteria that are key players in bioremediation and waste-to-value bioprocesses. nih.govresearchgate.net

Viii. Emerging Research Areas and Future Directions in Butyryl Phosphate Studies

Novel Enzymatic Systems and Metabolic Pathways Involving Butyryl Phosphate (B84403)

Butyryl phosphate is a central metabolic intermediate in the pathways of various anaerobic bacteria, most notably in the production of butyrate (B1204436). ebi.ac.ukwikipedia.org Research is uncovering the intricate details of the enzymatic systems that synthesize and consume this high-energy compound. The primary enzymes involved are phosphotransbutyrylase (PTB) and butyrate kinase (BK). wikipedia.orgasm.org PTB catalyzes the reversible conversion of butyryl-CoA to butyryl phosphate, while BK mediates the transfer of the phosphoryl group from butyryl phosphate to ADP, yielding butyrate and ATP. wikipedia.orgnih.gov

In organisms like Clostridium acetobutylicum, these enzymes are crucial for both acidogenesis (acid production) and solventogenesis (solvent production). nih.gov During acidogenesis, the pathway proceeds towards butyrate formation, generating ATP. wikipedia.org Conversely, during the shift to solventogenesis, these reactions can be reversed, allowing the cell to reassimilate butyrate. nih.gov It has been suggested that butyryl phosphate may act as a regulatory molecule signaling the switch from acid to solvent production in C. acetobutylicum. nih.gov

Recent studies have focused on characterizing these enzymes from various microbial sources to understand their kinetic properties and substrate specificities. For instance, butyrate kinase from Clostridium tetanomorphum has been shown to phosphorylate not only butyrate but also valerate, isobutyrate, and propionate (B1217596), suggesting a broader role in fatty acid metabolism. asm.orgnih.gov

Butyrate production from butyryl-CoA can occur via two main pathways. The first involves the sequential action of phosphotransbutyrylase and butyrate kinase. nih.gov The second pathway utilizes a CoA-transferase, which transfers the CoA moiety from butyryl-CoA to an acceptor like acetate (B1210297), a process that is key in the production of medium-chain fatty acids. ebi.ac.ukportlandpress.com The discovery and characterization of novel CoA-transferases with activity towards butyryl-CoA and other acyl-CoAs are expanding our understanding of fatty acid biosynthesis and interconversion reactions in microbial communities. nih.govportlandpress.com

| Enzyme | EC Number | Function | Organism Example | Reference |

|---|---|---|---|---|

| Phosphotransbutyrylase (PTB) / Phosphate butyryltransferase | 2.3.1.19 | Catalyzes the reversible conversion of butyryl-CoA and phosphate to butyryl phosphate and CoA. | Clostridium acetobutylicum | nih.gov |

| Butyrate Kinase (BK) | 2.7.2.7 | Catalyzes the reversible transfer of a phosphate group from ATP to butyrate, forming butyryl phosphate and ADP. | Clostridium acetobutylicum, Clostridium tetanomorphum | wikipedia.orgasm.org |

| Butyryl-CoA:acetate CoA-transferase (BCoAT) | 2.8.3.8 | Transfers the CoA moiety from butyryl-CoA to acetate, producing butyrate and acetyl-CoA. | Ruminococcaceae bacterium | portlandpress.com |

Advanced Structural Biology of Butyryl Phosphate-Binding Proteins

Understanding the three-dimensional structure of proteins that bind butyryl phosphate is essential for elucidating their mechanisms and for guiding protein engineering efforts. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for determining these structures at atomic resolution. mdpi.com

The crystal structure of phosphotransbutyrylase (PTB) from Clostridium acetobutylicum has been solved, revealing a dimeric architecture with two distinct domains per monomer. nih.gov The active site is located at the interface between these domains. Structural analyses suggest that the enzyme undergoes significant conformational changes upon substrate binding, a common feature in acyltransferase enzymes. nih.gov Comparative structural studies with other phosphate-binding proteins show that the binding sites are often characterized by a cluster of positively charged and polar amino acid residues, such as Arginine, Lysine (B10760008), Serine, and Threonine, which form hydrogen bonds and electrostatic interactions with the negatively charged phosphate group. nih.govrcsb.org

A common structural motif for phosphate binding is the proximity to the amino-terminus of an alpha-helix, where the helix dipole helps to stabilize the negative charge of the phosphate. nih.gov Studies on phosphate-binding proteins from Escherichia coli show that the phosphate ligand is often completely buried within the protein, bound by numerous hydrogen bonds and salt links, highlighting the specificity and strength of these interactions. rcsb.org

Future research in this area will likely involve cryo-electron microscopy (cryo-EM) to capture dynamic states of these enzymes and their complexes with substrates. Time-resolved crystallography could also provide "molecular movies" of the catalytic cycle, offering unprecedented insight into the enzymatic conversion of butyryl phosphate. ibs.fr

Integration of Multi-Omics Data for Systems-Level Understanding